molecular formula C23H29FN4O4 B2936318 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 877632-41-2

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2936318
CAS No.: 877632-41-2
M. Wt: 444.507
InChI Key: SLGBFKGBWPQNEW-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O4 and its molecular weight is 444.507. The purity is usually 95%.
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Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O4/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-4-2-14-32-21)16-26-23(30)22(29)25-15-19-3-1-13-31-19/h2,4-8,14,19-20H,1,3,9-13,15-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBFKGBWPQNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound recognized for its potential biological activities. This compound features a piperazine ring, a furan moiety, and an oxalamide functional group, which collectively contribute to its pharmacological properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

PropertyValue
Common Name This compound
CAS Number 877632-X
Molecular Formula C23H31FN4O3
Molecular Weight 430.5 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : The reaction of 4-fluoroaniline with piperazine in the presence of a base (e.g., potassium carbonate) in an ethanol solvent.
  • Attachment of the Furan Group : Alkylation of the piperazine intermediate with a furan-2-yl ethyl halide under reflux conditions in an aprotic solvent such as acetonitrile.
  • Formation of the Oxalamide Moiety : The final step involves attaching the oxalamide functional group to the previously synthesized intermediate.

Pharmacological Properties

The biological activities of this compound have been explored in various studies, highlighting its potential applications in treating neurological disorders and other diseases influenced by the central nervous system.

Anticancer Activity

Research indicates that compounds similar to this oxalamide exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural features can induce apoptosis in cancer cell lines and suppress tumor growth in animal models .

Neuropharmacological Effects

The piperazine moiety is often associated with central nervous system activity. Compounds containing this structure have been investigated for their neuroprotective effects and potential as analgesics or anti-inflammatory agents .

Case Studies

  • Study on Apoptosis Induction :
    • A study investigated the effect of a related compound on MCF cell lines, demonstrating that it accelerates apoptosis in a dose-dependent manner, suggesting similar potential for this compound .
  • Neuroprotective Research :
    • Another research effort focused on compounds with piperazine structures showing promise in neuropharmacology, indicating potential applications for treating conditions like anxiety and depression.

Scientific Research Applications

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. It features a complex structure including a fluorophenyl moiety, a piperazine ring, and furan rings.

Applications in Scientific Research

  • Medicinal Chemistry : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
  • Pharmacology : The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
  • Biological Studies : It serves as a tool compound in studies related to cell signaling and neurotransmission.
  • Drug Development : The primary applications lie in medicinal chemistry and drug development because of its ability to inhibit nucleoside transporters, suggesting potential uses in treating conditions related to altered nucleoside metabolism, such as cancer or viral infections.
  • Neurotransmitter Systems : It may be utilized in modulating neurotransmitter systems and its structure suggests potential interactions with serotonin and dopamine receptors, which are critical in treating psychiatric disorders.
  • Interaction Studies : These studies typically assess binding affinities, selectivity, and functional effects.

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